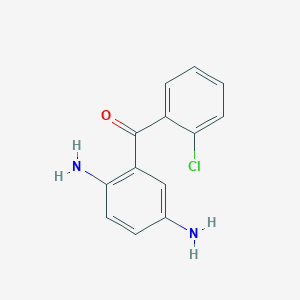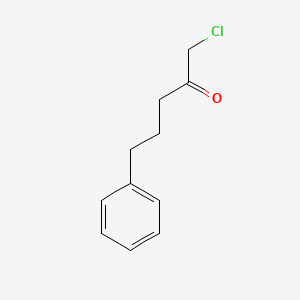
Benzophenone, 2,5-diamino-2'-chloro-
Descripción general
Descripción
Benzophenone, 2,5-diamino-2’-chloro- is a substituted benzophenone with the molecular formula C13H11ClN2O and a molecular weight of 246.692 . It is also known by other names such as 2,5-diamino-2’-chlorobenzophenone . This compound is characterized by the presence of two amino groups and a chlorine atom attached to the benzophenone structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the methods to synthesize 2,5-diamino-2’-chlorobenzophenone involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . This method is commonly used in laboratory settings.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar reduction reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be synthesized through reduction reactions, as mentioned earlier.
Substitution: The presence of amino groups and a chlorine atom makes it susceptible to substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Iron Powder: Used in the reduction of isoxazole to synthesize the compound.
Toluene and Muriatic Acid: Solvents and catalysts used in the reduction process.
Major Products Formed: The major product formed from the reduction of isoxazole is 2,5-diamino-2’-chlorobenzophenone itself .
Aplicaciones Científicas De Investigación
Chemistry: 2,5-diamino-2’-chlorobenzophenone is used as an intermediate in the synthesis of various organic compounds, including benzodiazepines .
Biology and Medicine: The compound is utilized in the synthesis of benzodiazepines, which are important in the treatment of anxiety, insomnia, and other medical conditions .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2,5-diamino-2’-chlorobenzophenone is primarily related to its role as an intermediate in the synthesis of benzodiazepines. These compounds act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to sedative, anxiolytic, and muscle relaxant effects.
Comparación Con Compuestos Similares
2-Amino-5-chlorobenzophenone: A closely related compound used in similar applications.
2-Amino-2’,5-dichlorobenzophenone: Another derivative with similar properties and applications.
Uniqueness: 2,5-diamino-2’-chlorobenzophenone is unique due to the presence of two amino groups and a chlorine atom, which provide specific reactivity and applications in the synthesis of benzodiazepines and other organic compounds .
Propiedades
IUPAC Name |
(2-chlorophenyl)-(2,5-diaminophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7H,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTGFGCXWOUKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334751 | |
| Record name | Benzophenone, 2,5-diamino-2'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58479-51-9 | |
| Record name | Benzophenone, 2,5-diamino-2'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Aminobenzoyl)amino]butanoic acid](/img/structure/B3054061.png)





![N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B3054073.png)




![1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone](/img/new.no-structure.jpg)

